An In-Depth Technical Guide to the Thermodynamic Properties and Boiling Point of 2-Amino-2-ethoxyethan-1-ol
An In-Depth Technical Guide to the Thermodynamic Properties and Boiling Point of 2-Amino-2-ethoxyethan-1-ol
Abstract: This technical guide provides a comprehensive analysis of the thermodynamic properties and boiling point of 2-Amino-2-ethoxyethan-1-ol (CAS No. 143569-54-4). Recognizing the limited availability of direct experimental data for this compound, this document emphasizes predictive methodologies and detailed experimental protocols. It serves as a foundational resource for researchers, scientists, and drug development professionals, enabling them to estimate and determine the physicochemical properties of this and similar molecules. The guide includes a theoretical framework for property prediction based on structural analysis, a comparative study with analogous compounds, and step-by-step experimental procedures.
Introduction and Overview
2-Amino-2-ethoxyethan-1-ol is a bifunctional organic molecule featuring a primary amine, an ether linkage, and a primary alcohol.[1] Its structure suggests potential applications as a building block in organic synthesis, a component in the formulation of pharmaceuticals, or as a specialized solvent. A thorough understanding of its thermodynamic properties, particularly its boiling point, is crucial for its purification, handling, and application in various chemical processes.
Currently, there is a notable absence of experimentally determined thermodynamic data for 2-Amino-2-ethoxyethan-1-ol in publicly accessible literature. This guide, therefore, adopts a dual approach: firstly, to provide a robust theoretical framework for predicting these properties based on the molecule's structural attributes, and secondly, to furnish detailed, field-proven experimental methodologies for their empirical determination.
Structural Analysis and Predicted Physicochemical Properties
The molecular structure of 2-Amino-2-ethoxyethan-1-ol is fundamental to its physical and chemical behavior. The presence of a primary amine (-NH2), a hydroxyl group (-OH), and an ether group (-O-) dictates its intermolecular forces and, consequently, its thermodynamic properties.
Key Structural Features:
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Hydrogen Bonding: The amine and hydroxyl groups are capable of both donating and accepting hydrogen bonds, which are strong intermolecular forces.[2] This is expected to result in a significantly higher boiling point compared to non-polar compounds of similar molecular weight.[3][4]
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Polarity: The presence of nitrogen and oxygen atoms creates a polar molecule with dipole-dipole interactions, further contributing to stronger intermolecular attractions.[2]
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Molecular Weight: With a molecular formula of C4H11NO2, its molecular weight is 105.14 g/mol .[5]
Based on these features, 2-Amino-2-ethoxyethan-1-ol is predicted to be a liquid at room temperature with a relatively high boiling point and miscibility with water and other polar solvents.
Predictive Methodologies for Thermodynamic Properties
In the absence of experimental data, several computational methods can be employed to estimate the thermodynamic properties of organic compounds.
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Group Contribution Methods (GCMs): These methods, such as those developed by Lydersen and Joback, estimate properties by summing the contributions of individual functional groups within the molecule.[6] This approach provides a straightforward way to approximate properties like boiling point, critical temperature, and enthalpy of formation.[6]
-
Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to correlate molecular descriptors with experimental data, enabling the prediction of properties for new compounds.[7]
-
Machine Learning and Neural Networks: More advanced models, including graph convolutional neural networks, can provide highly accurate predictions of properties like boiling point by learning from large datasets of known compounds.[8][9][10] These models take into account complex molecular features beyond simple functional groups.
These predictive tools are invaluable for initial assessments and in silico screening before undertaking experimental work.
Comparative Analysis with Structurally Similar Compounds
To provide a reasonable estimation of the properties of 2-Amino-2-ethoxyethan-1-ol, it is instructive to examine the known properties of structurally analogous compounds.
| Property | 2-(2-aminoethoxy)ethanol[5] | 2-Ethoxyethanol[11] | Predicted 2-Amino-2-ethoxyethan-1-ol |
| CAS Number | 929-06-6 | 110-80-5 | 143569-54-4[1] |
| Molecular Formula | C4H11NO2 | C4H10O2 | C4H11NO2[1] |
| Molecular Weight | 105.14 g/mol | 90.12 g/mol | 105.14 g/mol [1] |
| Boiling Point | 218 °C | 135 °C | Estimated > 200 °C |
| Key Functional Groups | Primary Amine, Ether, Primary Alcohol | Ether, Primary Alcohol | Primary Amine, Ether, Primary Alcohol |
The presence of the primary amine in 2-(2-aminoethoxy)ethanol, which allows for strong hydrogen bonding, results in a significantly higher boiling point compared to 2-ethoxyethanol. Given that 2-Amino-2-ethoxyethan-1-ol shares these same hydrogen-bonding functional groups, its boiling point is anticipated to be in a similar range to that of 2-(2-aminoethoxy)ethanol.
Experimental Determination of Boiling Point
The boiling point is a fundamental thermodynamic property that is essential for the characterization and purification of a liquid compound.[12] The following protocol details a reliable method for the micro-determination of the boiling point.
Principle of Micro-Boiling Point Determination
This method relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By observing the temperature at which a liquid, upon cooling after being heated above its boiling point, is drawn into an inverted capillary tube, an accurate determination of the boiling point can be made.
Experimental Protocol
Materials:
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Sample of 2-Amino-2-ethoxyethan-1-ol
-
Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)
-
High-temperature mineral oil or silicone oil
-
Thermometer (-10 to 250 °C)
-
Small test tube (e.g., Durham tube)
-
Capillary tubes (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: Place a small amount (0.5-1 mL) of 2-Amino-2-ethoxyethan-1-ol into the small test tube.
-
Capillary Tube Insertion: Place a capillary tube, with its open end downwards, into the test tube containing the sample.
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Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. Ensure the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly into the Thiele tube or oil bath, making sure the sample is below the oil level.
-
Observation during Heating: Gently heat the apparatus. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Equilibration: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the air in the capillary tube has been replaced by the vapor of the sample.
-
Observation during Cooling: Remove the heat source and allow the apparatus to cool slowly while stirring the oil bath to ensure a uniform temperature.
-
Boiling Point Determination: The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn into the capillary tube. Record this temperature.
-
Repeat: For accuracy, it is advisable to repeat the measurement.
Workflow for Boiling Point Determination
Caption: Experimental workflow for the micro-determination of boiling point.
Other Key Thermodynamic Properties and Their Determination
Beyond the boiling point, a comprehensive thermodynamic characterization of 2-Amino-2-ethoxyethan-1-ol would involve the determination of other properties such as enthalpy of vaporization and heat capacity.
Enthalpy of Vaporization (ΔHvap)
The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It is a crucial parameter for understanding intermolecular forces.
Experimental Techniques:
-
Calorimetry: Techniques like differential scanning calorimetry (DSC) can be used to measure the heat flow associated with the vaporization process.
-
Vapor Pressure Measurement: The Clausius-Clapeyron equation can be used to calculate the enthalpy of vaporization from vapor pressure data collected at different temperatures.
Heat Capacity (Cp)
Heat capacity is the amount of heat that must be added to a unit mass of a substance to cause an increase of one unit in temperature.
Experimental Techniques:
-
Adiabatic Calorimetry: This is a highly accurate method for determining heat capacity by measuring the temperature change resulting from the addition of a known amount of heat in a well-insulated system.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
For novel compounds like 2-Amino-2-ethoxyethan-1-ol, these experimental techniques provide the definitive data required for process design, safety analysis, and fundamental chemical understanding.
Conclusion
While direct experimental data for the thermodynamic properties of 2-Amino-2-ethoxyethan-1-ol are not yet available in the scientific literature, this guide provides a robust framework for both the prediction and experimental determination of these crucial parameters. Through structural analysis and comparison with analogous compounds, it is predicted that 2-Amino-2-ethoxyethan-1-ol will exhibit a high boiling point due to the presence of strong hydrogen-bonding functional groups. The detailed experimental protocols provided herein offer a clear pathway for researchers to obtain accurate empirical data. This guide serves as a valuable resource for enabling the safe and effective use of 2-Amino-2-ethoxyethan-1-ol in research and development.
References
-
TutorChase. (n.d.). How does the presence of a functional group affect boiling and melting points? Retrieved from [Link]
-
Ashenhurst, J. (2026, January 20). 3 Trends That Affect Boiling Points. Master Organic Chemistry. Retrieved from [Link]
-
Frisbie, S. M., et al. (2022). Graph convolutional neural network applied to the prediction of normal boiling point. National Institute of Standards and Technology. Retrieved from [Link]
-
Organic Chemistry: How to... (2022, July 29). Predicting boiling and melting points. Retrieved from [Link]
- Ashrafi, A., et al. (n.d.). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry.
-
Testbook. (n.d.). Boiling Points of Functional Groups: Chemistry Guide for Students. Retrieved from [Link]
-
Student Academic Success. (2025, June 15). Properties and Trends of Organic Compounds. Retrieved from [Link]
-
BYJU'S. (2022, March 29). Boiling Points of Functional Groups. Retrieved from [Link]
-
Kab O, A. G. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Retrieved from [Link]
-
Wang, Z., et al. (n.d.). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. ChemRxiv. Retrieved from [Link]
-
Katritzky, A. R., et al. (n.d.). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. ACS Publications. Retrieved from [Link]
-
Goodman, B. T. (2003, November 11). Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. BYU ScholarsArchive. Retrieved from [Link]
-
Al-Muscati, A., et al. (2025, October 7). Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons. Taylor & Francis Online. Retrieved from [Link]
-
Kabo, G. J., et al. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-2-ethoxyethan-1-ol. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(2-AMINOETHOXY)ETHAN-1-OL | CAS 929-06-6. Retrieved from [Link]
-
Goodman, B. T. (2003). Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. BYU ScholarsArchive. Retrieved from [Link]
-
PubChem. (n.d.). 2-{2-[(2-Ethoxyethyl)amino]ethoxy}ethan-1-ol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Ethoxyethanol. Retrieved from [Link]
Sources
- 1. 2-Amino-2-ethoxyethan-1-ol | C4H11NO2 | CID 21693362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tutorchase.com [tutorchase.com]
- 3. testbook.com [testbook.com]
- 4. monash.edu [monash.edu]
- 5. 2-(2-AMINOETHOXY)ETHAN-1-OL | CAS 929-06-6 [matrix-fine-chemicals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. asianpubs.org [asianpubs.org]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model [sioc-journal.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 137020-09-8|2-{2-[(2-aminoethyl)amino]ethoxy}ethan-1-ol|BLD Pharm [bldpharm.com]
- 12. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]
